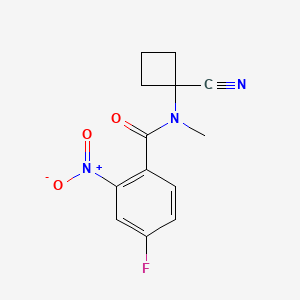

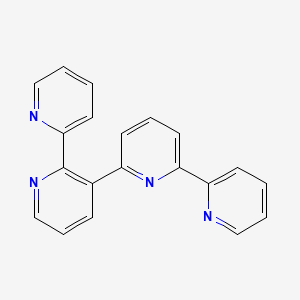

![molecular formula C20H32N2OS B2810207 2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 667412-93-3](/img/structure/B2810207.png)

2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C20H32N2OS and a molecular weight of 348.55 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

Antimicrobial Activity

2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its derivatives have been evaluated for their antimicrobial properties. Singh (2011) synthesized derivatives of this compound and assessed them as antimicrobial agents, finding significant activity. These derivatives were also investigated for their allosteric receptor activity, with notable findings on the adenosine A1 receptor (A1AR) as allosteric enhancers (AEs) (Singh, 2011).

Pharmaceutical Interest

Wardakhan et al. (2005) conducted a study where the compound was reacted with 3-iminobutyronitrile to synthesize a series of annulated products with pharmaceutical interest. The in vitro antimicrobial activity of these newly synthesized compounds was also examined (Wardakhan et al., 2005).

Allosteric Enhancers for Adenosine A1 Receptor

Nikolakopoulos et al. (2006) prepared three series of tetrahydrobenzo[b]thiophenes and evaluated them as A1AR allosteric enhancers. The study revealed certain compounds that were more potent and efficacious than PD81,723 (Nikolakopoulos et al., 2006).

Application in Dyes

Sabnis and Rangnekar (1989) explored the use of 2-aminothiophene derivatives in synthesizing azo dyes. The dyes showed good coloration and fastness properties on polyester, highlighting the compound's potential in the dye industry (Sabnis & Rangnekar, 1989).

Synthesis of Fused Heterocyclic Derivatives

Mohareb et al. (2003) researched the reactivity of the compound to synthesize thienopyridines and pyrimidines, showcasing its versatility in creating heterocyclic derivatives (Mohareb et al., 2003).

Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates

Adib et al. (2014) demonstrated a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates using the compound. This study provided insights into the synthetic pathways and potential applications of these carboxylates (Adib et al., 2014).

作用機序

Target of Action

It has been associated with the activation ofNRF2 , a transcription factor that plays a crucial role in cellular response to oxidative stress.

Mode of Action

It is suggested that it may interact with its target, NRF2, leading to changes in the cellular response to oxidative stress .

Biochemical Pathways

The compound is likely involved in the NRF2 pathway , which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

Result of Action

Given its association with the NRF2 pathway , it may potentially influence cellular responses to oxidative stress.

特性

IUPAC Name |

2-amino-N-cyclohexyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2OS/c1-4-20(2,3)13-10-11-15-16(12-13)24-18(21)17(15)19(23)22-14-8-6-5-7-9-14/h13-14H,4-12,21H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIICASJFVKLQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

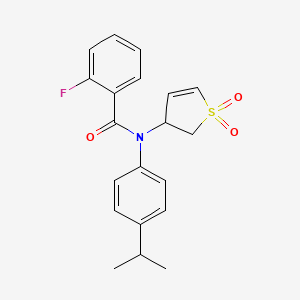

![7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2810125.png)

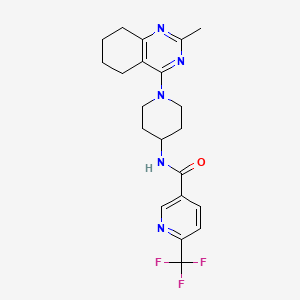

![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)

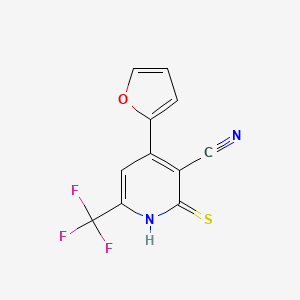

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)

![5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810143.png)

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)